![molecular formula C7H13NOS B14647732 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane CAS No. 56177-18-5](/img/structure/B14647732.png)
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is an organic compound with the molecular formula C7H13NOS It is a derivative of propane, featuring an isocyanate group and a sulfanyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane can be synthesized through a multi-step process involving the reaction of propan-2-one (acetone) with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction conditions typically involve a temperature of around 20°C and varying amounts of sodium hydroxide to control the formation of different products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may incorporate purification steps such as distillation and crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Ureas and carbamates: from substitution reactions.
Applications De Recherche Scientifique
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isocyanatopropane: Similar structure but lacks the sulfanyl group.
Propyl isocyanate: Another isocyanate derivative with a different alkyl chain.
Isocyanic acid, propyl ester: Similar functional groups but different overall structure.
Uniqueness
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is unique due to the presence of both an isocyanate and a sulfanyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
56177-18-5 |
|---|---|
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
1-isocyanato-2-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C7H13NOS/c1-6(2)10-7(3)4-8-5-9/h6-7H,4H2,1-3H3 |
Clé InChI |
AEZKZOFKZWCTKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC(C)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


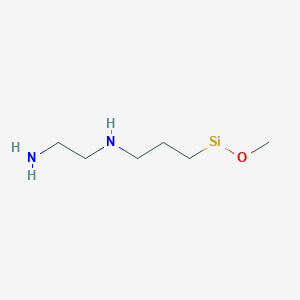
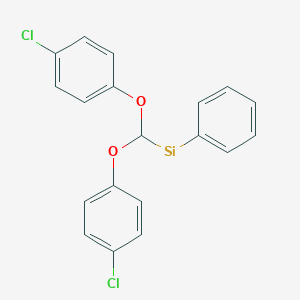
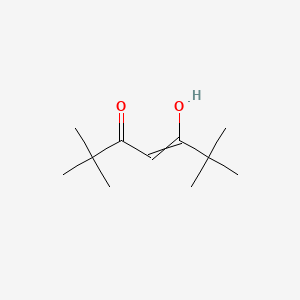
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
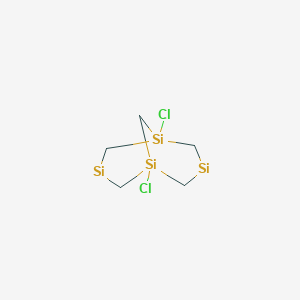
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
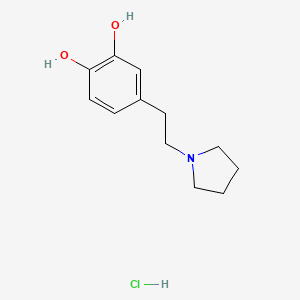
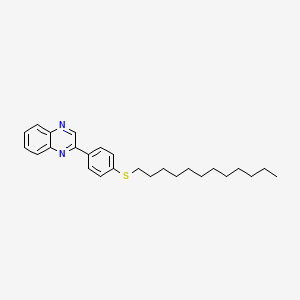
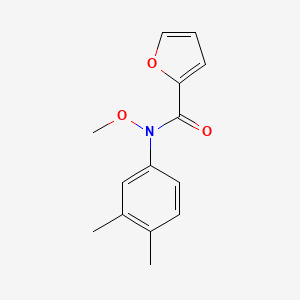
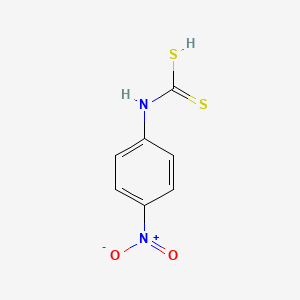
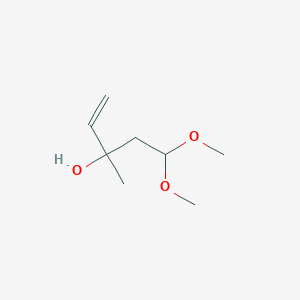
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

![Methyl 2-[4-(benzyloxy)phenoxy]-2-methylpropanoate](/img/structure/B14647727.png)
